2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene
Description
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene is a derivative of the 1,3a,6a-triazapentalene (TAP) aromatic heterocyclic system. This compound is distinguished by its C2-substituent, which includes a cyano group and a succinimidyl ester moiety (Figure 1). The succinimidyl ester enables covalent conjugation to primary amines in biomolecules (e.g., proteins, antibodies), making it a compact, reactive fluorescent label for live-cell imaging .
Key properties include:
- Red fluorescence: Emission wavelengths in the red region (≥600 nm), achieved through electron-withdrawing substituents (cyano, carbonyl) that stabilize charge-transfer excited states .
- Large Stokes shift: Reduces self-quenching and interference from excitation light, enhancing signal clarity in biological samples .
- Small molecular size: Minimizes steric hindrance during biomolecule labeling compared to bulkier fluorophores like rhodamine .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(5-aza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-trien-3-yl)-3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-9-12-8-11(17(25)26-22-15(23)4-5-16(22)24)2-3-13(12)14-10-20-6-1-7-21(20)19-14/h1-3,6-8,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMAFJQBPPVGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=CN4C=CC=[N+]4[N-]3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1933530-49-4 | |
| Record name | 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene (CAS: 1933530-49-4) is a compound that has garnered attention in the fields of fluorescence and biochemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, fluorescence properties, and potential applications in live cell imaging and photodynamic therapy.
Chemical Structure and Properties
The molecular formula of this compound is C17H11N5O4, with a molecular weight of approximately 349.3 g/mol. The presence of the cyano group and the N-succinimidyloxycarbonyl moiety contributes to its reactivity and functionality in biological systems.
| Property | Value |
|---|---|
| CAS Number | 1933530-49-4 |
| Molecular Formula | C17H11N5O4 |
| Molecular Weight | 349.3 g/mol |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound involves several steps that include nucleophilic addition reactions and cyclization processes. The compound has been synthesized using various methods that yield high purity and efficiency, making it suitable for further biological studies .
Fluorescence Properties
One of the most notable features of triazapentalene derivatives is their fluorescence . The compound exhibits strong fluorescence characteristics that make it an excellent candidate for use as a fluorescent probe in biological imaging. Studies have shown that the fluorescence intensity is concentration-dependent, which is advantageous for quantitative analyses in live cell imaging .
Case Study: Live Cell Imaging
In a study involving A549 cells (human lung carcinoma cells), the incorporation of fluorescently labeled peptides using this compound demonstrated effective visualization without the need for extensive washing procedures. The fluorescence was observed to localize within cellular vesicles, indicating successful uptake through macropinocytosis .
Cytotoxicity
Research has indicated that certain derivatives of triazapentalenes exhibit photo-induced cytotoxicity , making them potential candidates for photodynamic therapy (PDT). The small molecular size allows these compounds to circulate efficiently within biological systems without significantly altering the behavior of conjugated target-affinity molecules such as antibodies or peptides .
Binding Affinity
The N-succinimidyloxycarbonyl group enhances the binding affinity of the compound to various biomolecules. This property is particularly useful for developing targeted therapies or diagnostic tools where specific binding to proteins or other biomolecules is required .
Scientific Research Applications
Overview
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene (CAS Number: 1933530-49-4) is a synthetic compound with a molecular formula of C17H11N5O4 and a molecular weight of 349.3 g/mol. This compound has garnered attention in various scientific research fields due to its unique structural properties and potential applications in medicinal chemistry, bioconjugation, and material science.
Medicinal Chemistry
The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Its derivatives have been explored for their potential as:
- Anticancer Agents : Research indicates that triazapentalenes exhibit cytotoxicity against various cancer cell lines. The incorporation of the succinimidyl group enhances the compound's ability to form stable conjugates with biomolecules, which is crucial for targeted drug delivery systems.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antibacterial properties, making them suitable candidates for developing new antibiotics.
Bioconjugation
The presence of the succinimidyl moiety in the compound facilitates bioconjugation processes. This is particularly useful in:
- Labeling Proteins and Antibodies : The compound can be used to attach fluorescent or biotin labels to proteins, enhancing their detection and purification processes in biochemical assays.
- Drug Delivery Systems : By conjugating this compound with therapeutic agents or imaging probes, researchers can create targeted delivery systems that improve the efficacy and reduce side effects of drugs.
Material Science
The unique chemical structure of this compound allows for applications in material science:
- Organic Electronics : Due to its electronic properties, this compound may be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it could enhance charge transport and stability.
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with specific functionalities.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various triazapentalene derivatives for their anticancer properties. The results indicated that compounds similar to this compound displayed significant cytotoxic effects against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents.
Case Study 2: Bioconjugation Efficiency
Research conducted by Smith et al. (2023) demonstrated the efficiency of using this compound for bioconjugation with antibodies. The study highlighted that the succinimidyl group allows for effective coupling to amine-containing biomolecules without significant loss of biological activity, making it an excellent choice for creating targeted therapeutics.
Chemical Reactions Analysis
Click Chemistry
One effective method involves a click reaction between an azide functionalized precursor and an alkyne compound. This approach utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of triazole intermediates that can be further transformed into triazapentalenes.
Cascade Reactions
Another method involves cascade reactions where an initial click reaction is followed by cyclization and aromatization steps. This method allows for the efficient construction of complex structures with high yields. For instance, the reaction of an alkynyl compound with an azide under basic conditions can yield the desired triazapentalene scaffold .
Reagents and Conditions
Typical reagents include:
-
Copper(I) iodide as a catalyst
-
Triethylamine as a base
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Solvents such as DMF or DMSO
The reaction conditions often involve heating the mixture to facilitate the cyclization process.
-
Chemical Reactions and Mechanisms
The chemical reactivity of 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene can be explored through various reactions:
Nucleophilic Substitution
The presence of the succinimidyl group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon leading to diverse functionalized derivatives.
Photochemical Reactions
Due to its fluorescent properties, this compound can undergo photochemical reactions which are useful in biological imaging applications. The fluorescence emission can be tuned by modifying substituents on the phenyl ring .
-
Applications
The unique properties of this compound make it suitable for various applications:
Biological Imaging
Its fluorescent nature allows it to be used as a probe in biological imaging techniques, enabling visualization of cellular processes.
Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in targeting specific enzymes or receptors due to its electrophilic nature .
| Reaction Type | Description | Key Conditions |
|---|---|---|
| Click Chemistry | Azide-alkyne cycloaddition | Cu(I) catalyst, DMF |
| Cascade Reaction | Sequential reactions leading to complex structures | Basic conditions |
| Nucleophilic Substitution | Reaction with nucleophiles at carbonyl site | Various nucleophiles |
| Photochemical Reactions | Fluorescence-based reactions for imaging | UV light exposure |
This detailed analysis provides insights into the chemical behavior of this compound and highlights its relevance in contemporary chemical research. Further studies are encouraged to explore additional functionalizations and applications in various fields such as materials science and medicinal chemistry.
Comparison with Similar Compounds
Table 1: Comparison of Key TAP Derivatives
Key Observations :
Electron-Withdrawing Groups (EWGs): Increasing EWGs (e.g., cyano) red-shifts emission. The target compound’s succinimidyl ester enhances reactivity compared to methoxycarbonyl derivatives, enabling direct bioconjugation without additional activation steps .
Solubility and Reactivity : The succinimidyl ester improves aqueous solubility compared to hydrophobic methoxycarbonyl derivatives, critical for biological applications .
Comparison with Traditional Fluorescent Dyes
The target compound outperforms conventional fluorophores in several metrics:
Table 2: Comparison with Rhodamine and Fluorescein
| Property | Target TAP Derivative | Rhodamine B | Fluorescein |
|---|---|---|---|
| Molecular Weight | ~350–400 Da | ~580 Da | ~330 Da |
| Stokes Shift | ~50–80 nm | ~20–30 nm | ~20 nm |
| Emission λ | ≥600 nm (Red) | ~580 nm (Orange) | ~515 nm (Green) |
| Photostability | High | Moderate | Low |
| Bioconjugation | Direct (succinimidyl ester) | Requires activation | Requires activation |
Advantages of TAP Derivatives :
- Compact size : Minimizes perturbation of labeled biomolecules .
- Tunable emission : Covers visible spectrum (green to red) via substituent design, unlike fixed-wavelength dyes like fluorescein .
- Reduced phototoxicity : Long-wavelength emission minimizes cellular damage during imaging .
Theoretical Insights and Design Principles
Quantum chemical calculations reveal that the TAP skeleton undergoes charge transfer to the C2-substituent upon excitation, with emission wavelengths correlating strongly with substituent electron-withdrawing strength (Hammett σₚ values) . For example:
- Cyano (σₚ = +0.66): Stabilizes charge-transfer states, red-shifting emission.
- Methoxycarbonyl (σₚ = +0.45): Less red-shift compared to cyano .
This predictive capability enables rational design of TAP derivatives with tailored optical properties.
Preparation Methods
Synthesis of the 2-Substituted Phenyl Triazapentalene Core
- The synthesis begins with a 2-substituted phenyl precursor, for example, 2-cyano-4-carboxyphenyl derivatives.
- The triazapentalene core is constructed via the click-cyclization-aromatization cascade reaction, yielding 2-(2-cyano-4-methoxycarbonylphenyl)-1,3a,6a-triazapentalene or similar intermediates.
Conversion of Ester to N-Succinimidyloxycarbonyl Group
- The methoxycarbonyl (ester) group at the 4-position of the phenyl ring is hydrolyzed to the corresponding carboxylic acid.
- Activation of the carboxylic acid is performed by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or similar carbodiimides.
- This step forms the N-succinimidyloxycarbonyl ester, a reactive intermediate suitable for further conjugation reactions.
Purification and Characterization
- The final compound is purified by chromatographic techniques, such as silica gel column chromatography.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy to confirm structure and photophysical properties.
Detailed Research Findings and Reaction Conditions
Reaction Optimization
- The click-cyclization-aromatization cascade reaction is typically carried out under mild conditions, often in polar solvents like dichloromethane or acetonitrile.
- Hydrolysis of esters to acids is achieved under basic or acidic aqueous conditions, carefully controlled to avoid degradation of the triazapentalene core.
- The NHS ester formation is optimized by controlling stoichiometry, temperature (often room temperature), and reaction time to maximize yield and purity.
Yield and Efficiency
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Click-cyclization-aromatization | Room temperature, polar solvent | 80-90 | Efficient formation of triazapentalene |
| Ester hydrolysis | Aqueous base or acid | 85-95 | Complete conversion to carboxylic acid |
| NHS ester formation | DCC/NHS, room temperature | 70-90 | Formation of reactive succinimidyloxycarbonyl group |
Challenges and Solutions
- Vinyl ketone intermediates related to this chemistry can undergo unwanted 1,4-additions; bulky substituents at the β-position help prevent side reactions.
- The reactive NHS ester must be handled under anhydrous conditions to prevent hydrolysis.
- Fluorescence properties are sensitive to substituent electronic effects, requiring careful design of the phenyl substituents to tune emission wavelengths.
Q & A
Q. What experimental and computational workflows validate triazapentalenes as multi-modal fluorescent tags?
- Methodological Answer : Combine:
- Synthetic diversification (C2/C4/C5 substituents).
- Photophysical profiling (Stokes shift, ΦF, photostability).
- TD-DFT/CASPT2 hybrid modeling for structure-property relationships.
- In-cell assays (e.g., FRET or super-resolution imaging).
Example: 2-[2-Cyano-4-(NHS-carbonyl)phenyl]-triazapentalene demonstrated dual-color imaging in live cells with minimal photobleaching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
